1,5-Hexadiene, 2,5-dibromo-
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Overview
Description
1,5-Hexadiene, 2,5-dibromo- is an organic compound with the molecular formula C6H8Br2 It is a derivative of 1,5-hexadiene, where two bromine atoms are substituted at the 2nd and 5th positions of the hexadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Hexadiene, 2,5-dibromo- can be synthesized through the electrophilic addition of bromine to 1,5-hexadiene. The reaction typically involves adding bromine to a solution of 1,5-hexadiene in an inert solvent such as carbon tetrachloride. The reaction proceeds at room temperature, resulting in the formation of 1,5-hexadiene, 2,5-dibromo- as the major product .
Industrial Production Methods
On an industrial scale, the production of 1,5-hexadiene, 2,5-dibromo- can be achieved through similar electrophilic addition reactions, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Hexadiene, 2,5-dibromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form conjugated dienes.
Addition Reactions: The double bonds in the hexadiene chain can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles can be used in substitution reactions.
Bases: Strong bases like potassium hydroxide can induce elimination reactions.
Electrophiles: Bromine, hydrogen chloride, and other electrophiles can react with the double bonds in addition reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1,5-hexadiene can be formed.
Elimination Products: Conjugated dienes are the major products of elimination reactions.
Addition Products: Dibromoalkanes and other addition products are formed when electrophiles react with the double bonds.
Scientific Research Applications
1,5-Hexadiene, 2,5-dibromo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in studies involving the modification of biomolecules and the investigation of biological pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs and therapeutic agents, often involves this compound.
Mechanism of Action
The mechanism of action of 1,5-Hexadiene, 2,5-dibromo- involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the double bonds participate in addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,5-Hexadiene: The parent compound without bromine substitution.
1,5-Hexadiene, 2,5-dichloro-: A similar compound with chlorine atoms instead of bromine.
1,5-Hexadiene, 2,5-diiodo-: A similar compound with iodine atoms instead of bromine.
Uniqueness
1,5-Hexadiene, 2,5-dibromo- is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its analogs. The bromine atoms make the compound more reactive in substitution and elimination reactions, and they also influence the compound’s physical and chemical properties .
Properties
CAS No. |
71566-70-6 |
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Molecular Formula |
C6H8Br2 |
Molecular Weight |
239.94 g/mol |
IUPAC Name |
2,5-dibromohexa-1,5-diene |
InChI |
InChI=1S/C6H8Br2/c1-5(7)3-4-6(2)8/h1-4H2 |
InChI Key |
NVITZDSUVOEWEO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC(=C)Br)Br |
Origin of Product |
United States |
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